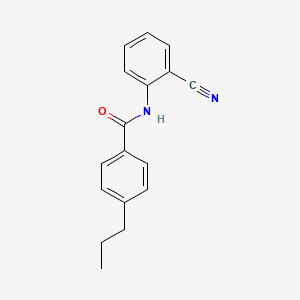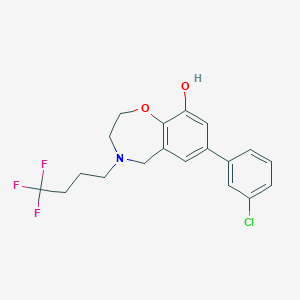![molecular formula C15H19NO4 B5347414 4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid](/img/structure/B5347414.png)
4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid, also known as PP2A inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound acts as an inhibitor of protein phosphatase 2A (PP2A), a critical enzyme involved in regulating cellular signaling pathways.
Mecanismo De Acción
4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid inhibitor works by blocking the activity of this compound, which is a critical enzyme involved in regulating cellular signaling pathways. This compound is known to play a role in many cellular processes, including cell growth, proliferation, and survival. By inhibiting this compound, this compound inhibitor can disrupt these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitor are complex and depend on the specific disease and cell type being studied. In general, this compound inhibitor has been shown to inhibit cell growth and proliferation, induce apoptosis (programmed cell death), and reduce the accumulation of toxic proteins in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid inhibitor in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the role of this compound in various diseases and cellular processes. However, one limitation of using this compound inhibitor is that it can have off-target effects on other cellular pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid inhibitor. One area of interest is the development of more potent and selective this compound inhibitors that can be used as therapeutic agents in various diseases. Another area of interest is the identification of biomarkers that can predict the response to this compound inhibitor treatment in different patient populations. Additionally, more research is needed to understand the long-term effects of this compound inhibitor treatment and potential side effects.
Métodos De Síntesis
The synthesis of 4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid involves several steps, including the reaction of pentyloxyphenylamine with acryloyl chloride to form an intermediate product, which is then treated with potassium carbonate and carbon dioxide to yield the final product.
Aplicaciones Científicas De Investigación
4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound inhibitor has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of this compound, which is known to be dysregulated in many types of cancer. In Alzheimer's disease, this compound inhibitor has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, this compound inhibitor has been shown to protect dopaminergic neurons from degeneration.
Propiedades
IUPAC Name |
(E)-4-oxo-4-(4-pentoxyanilino)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-2-3-4-11-20-13-7-5-12(6-8-13)16-14(17)9-10-15(18)19/h5-10H,2-4,11H2,1H3,(H,16,17)(H,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRABWHQUHBXTO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(allyloxy)benzylidene]-2-(4-benzyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5347331.png)


![4-chloro-1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5347353.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B5347356.png)
![ethyl 1-[2-(4-fluorophenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5347361.png)
![N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide](/img/structure/B5347369.png)
![2-[1-(4-nitrophenyl)-2-phenylvinyl]-1,3-benzothiazole](/img/structure/B5347390.png)
![4-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5347402.png)

![2-isopropyl-4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1,3-thiazole-5-carboxamide](/img/structure/B5347419.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5347422.png)
![methyl 2-(3-hydroxybenzylidene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347428.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5347430.png)